(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a benzodioxole group, an oxadiazole group, a piperidine ring, and a pyrazole ring. These groups are common in many pharmaceuticals and could suggest a variety of potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxole and oxadiazole groups are aromatic, which could contribute to the stability of the molecule .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. The presence of the oxadiazole and pyrazole rings could make it reactive towards electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the piperidine ring could make it a base, and the aromatic rings could contribute to its stability .Scientific Research Applications
Molecular Interaction Studies
Compounds with complex structures, including various heterocycles and functional groups, are often studied for their interactions with biological targets. For example, the antagonist activity of certain compounds against the CB1 cannabinoid receptor has been explored, revealing insights into conformational preferences and binding interactions within the receptor (Shim et al., 2002). These studies are crucial for understanding the molecular basis of receptor-ligand interactions and can guide the design of therapeutic agents.
Antimicrobial and Antifungal Activities
Many complex organic molecules are evaluated for their antimicrobial and antifungal properties. For instance, new pyridine derivatives have been synthesized and tested for their activity against various bacteria and fungi, showing variable and modest activity (Patel, Agravat, & Shaikh, 2011). Such research is fundamental for the discovery of new antibiotics and antifungal agents, addressing the growing concern of antimicrobial resistance.
Drug Discovery and Development
The synthesis and evaluation of novel organic compounds often aim at discovering potential therapeutic agents. For example, the synthesis and antimicrobial activity of pyrazoline derivatives have been explored, with some compounds showing significant activity (Mumtaz et al., 2015). These studies contribute to the early stages of drug development, identifying promising candidates for further investigation.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5/c1-24-10-14(19(23-24)27-2)20(26)25-7-3-4-13(9-25)18-22-21-17(30-18)12-5-6-15-16(8-12)29-11-28-15/h5-6,8,10,13H,3-4,7,9,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNSJYBWHXIHEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901108545 | |
Record name | [3-[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-piperidinyl](3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901108545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219905-67-5 | |
Record name | [3-[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-piperidinyl](3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219905-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-piperidinyl](3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901108545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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